tert-butylN-[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-butylN-[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 5-(cyclopropylmethyl)-1,2-oxazole under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-butylN-[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-butylN-[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butylN-[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]carbamate involves its interaction with specific molecular targets. The compound can undergo protonation, leading to the formation of carbamic acid, which then decarboxylates to produce free amines . These free amines can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
tert-butylN-[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]carbamate can be compared with similar compounds such as:
Tert-butyl (5-oxopentyl)carbamate: Used in palladium-catalyzed synthesis of N-Boc-protected anilines.
Tert-butyl N-(5-bromothiophen-3-yl)carbamate: Another carbamate derivative with different functional groups.
Properties
IUPAC Name |
tert-butyl N-[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)16-11(15)13-10-7-9(17-14-10)6-8-4-5-8/h7-8H,4-6H2,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBVPTBBHSCLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC(=C1)CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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